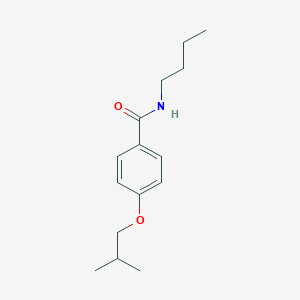![molecular formula C21H20N2O2 B267162 N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a synthetic compound that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes.
作用機序
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide acts as a selective antagonist of PPARs, particularly PPARα. It binds to the ligand-binding domain of PPARs and prevents the activation of the receptor by its natural ligands such as fatty acids and eicosanoids. This results in the inhibition of the downstream effects of PPARs on gene expression and cellular processes.
Biochemical and Physiological Effects
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to inhibit the proliferation and differentiation of cancer cells.
実験室実験の利点と制限
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a selective antagonist of PPARs and can be used to study the specific effects of PPARs on various cellular processes. It is also a synthetic compound and can be easily synthesized and purified.
However, there are also some limitations to the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments. It has been shown to have off-target effects on other nuclear receptors such as the retinoid X receptor (RXR). It is also a relatively expensive compound, which may limit its use in some labs.
将来の方向性
There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research. One area of future research is the investigation of the role of PPARs in cancer. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the proliferation and differentiation of cancer cells, and further research is needed to elucidate the underlying mechanisms.
Another area of future research is the development of more selective PPAR antagonists. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has off-target effects on other nuclear receptors, and the development of more selective compounds may help to overcome this limitation.
Conclusion
In conclusion, N-[3-(3-phenylpropoxy)phenyl]isonicotinamide is a selective PPAR antagonist that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes. It is a synthetic compound that can be easily synthesized and purified. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research, particularly in the investigation of the role of PPARs in cancer and the development of more selective PPAR antagonists.
合成法
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromophenyl isocyanate with 3-phenylpropyl alcohol to form 3-(3-phenylpropoxy)phenyl isocyanate. The resulting isocyanate is then reacted with isonicotinic acid to form N-[3-(3-phenylpropoxy)phenyl]isonicotinamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been extensively used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. They are also involved in the regulation of cell proliferation and differentiation.
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been used to study the role of PPARs in various diseases such as diabetes, obesity, atherosclerosis, and cancer. It has also been used to investigate the effects of PPARs on lipid metabolism, glucose homeostasis, and inflammation. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the activation of PPARs and thereby block their downstream effects.
特性
製品名 |
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[3-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-11-13-22-14-12-18)23-19-9-4-10-20(16-19)25-15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-14,16H,5,8,15H2,(H,23,24) |
InChIキー |
SLUMCWBIPAQYAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)
![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)
![N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B267094.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)
![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)

![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)